benzyl (3R)-3-ethynylpiperidine-1-carboxylate benzyl (3R)-3-ethynylpiperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18630533
InChI: InChI=1S/C15H17NO2/c1-2-13-9-6-10-16(11-13)15(17)18-12-14-7-4-3-5-8-14/h1,3-5,7-8,13H,6,9-12H2/t13-/m0/s1
SMILES:
Molecular Formula: C15H17NO2
Molecular Weight: 243.30 g/mol

benzyl (3R)-3-ethynylpiperidine-1-carboxylate

CAS No.:

Cat. No.: VC18630533

Molecular Formula: C15H17NO2

Molecular Weight: 243.30 g/mol

* For research use only. Not for human or veterinary use.

benzyl (3R)-3-ethynylpiperidine-1-carboxylate -

Specification

Molecular Formula C15H17NO2
Molecular Weight 243.30 g/mol
IUPAC Name benzyl (3R)-3-ethynylpiperidine-1-carboxylate
Standard InChI InChI=1S/C15H17NO2/c1-2-13-9-6-10-16(11-13)15(17)18-12-14-7-4-3-5-8-14/h1,3-5,7-8,13H,6,9-12H2/t13-/m0/s1
Standard InChI Key KBNFDNHGSXITIT-ZDUSSCGKSA-N
Isomeric SMILES C#C[C@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2
Canonical SMILES C#CC1CCCN(C1)C(=O)OCC2=CC=CC=C2

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound features a piperidine ring, a saturated heterocycle with one nitrogen atom, substituted at the 3-position by an ethynyl group (CCH-\text{C}\equiv\text{CH}) and at the 1-position by a benzyl carboxylate group (COOCH2C6H5-\text{COOCH}_2\text{C}_6\text{H}_5). The (3R) configuration confers chirality, making enantioselective synthesis a critical consideration .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC15H17NO2\text{C}_{15}\text{H}_{17}\text{NO}_{2}
Molecular Weight243.30 g/mol
CAS Number2381640-98-6
IUPAC NameBenzyl (3R)-3-ethynylpiperidine-1-carboxylate
SMILES\text{C#C[C@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2}
InChIKeyKBNFDNHGSXITIT-ZDUSSCGKSA-N

The stereochemistry is validated by the (R)-configuration at the 3-position, as indicated in the isomeric SMILES string .

Synthetic Methodologies

Enantioselective Alkynylation

The ethynyl group is introduced via copper-catalyzed alkynylation, a method demonstrated in related quinolone systems . Using chiral ligands such as (S,S,Ra)-UCD-Phim, enantioselectivities exceeding 90% have been achieved for analogous compounds, suggesting applicability to piperidine substrates .

Reaction Scheme:

Piperidine precursor+Acetylene derivativeCu catalyst, Chiral ligandBenzyl (3R)-3-ethynylpiperidine-1-carboxylate\text{Piperidine precursor} + \text{Acetylene derivative} \xrightarrow{\text{Cu catalyst, Chiral ligand}} \text{Benzyl (3R)-3-ethynylpiperidine-1-carboxylate}

Protecting Group Strategy

The benzyl carboxylate moiety serves as a protective group, removable via hydrogenolysis or acid hydrolysis. This strategy is critical for subsequent functionalization in drug synthesis.

Applications in Medicinal Chemistry

Click Chemistry Reagent

The ethynyl group enables Huisgen cycloaddition with azides, forming triazole linkages for bioconjugation. This reactivity is exploited in:

  • Drug Delivery Systems: Site-specific tagging of therapeutics.

  • Proteomics: Labeling biomolecules for imaging or pull-down assays.

Pharmacophore Development

Piperidine scaffolds are ubiquitous in CNS drugs due to their blood-brain barrier permeability. The ethynyl group’s linear geometry and hydrogen-bonding capability may enhance target binding in neurological disorders .

Industrial and Research Use

Table 2: Supplier Specifications

SupplierPurityQuantityPrice
VulcanChem≥97%100 mg$85
Aladdin Scientific≥97%100 mg$92

Future Directions

Unresolved Challenges

  • Stereoselective Synthesis: Improving enantiomeric excess (ee) beyond 97% .

  • Biological Profiling: Toxicity, pharmacokinetic, and target engagement studies are absent.

Interdisciplinary Opportunities

  • Materials Science: Incorporation into metal-organic frameworks (MOFs) for catalysis.

  • Chemical Biology: Photoaffinity labeling via ethynyl-radical intermediates.

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